molecular formula C10H14N2 B1667377 (-)-Anabasine CAS No. 494-52-0

(-)-Anabasine

Cat. No. B1667377
CAS RN: 494-52-0
M. Wt: 162.23 g/mol
InChI Key: MTXSIJUGVMTTMU-UHFFFAOYSA-N
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Description

(-)-Anabasine is a pyridine and piperidine alkaloid found in the Tree Tobacco (Nicotiana glauca) plant, among others. It’s structurally similar to nicotine.





  • Synthesis Analysis

    The synthesis of (-)-Anabasine involves several steps and specific reagents. The exact process can vary depending on the desired yield and purity.





  • Molecular Structure Analysis

    (-)-Anabasine is a bicyclic compound with a pyridine ring and a piperidine ring. Its structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography.





  • Chemical Reactions Analysis

    (-)-Anabasine can undergo various chemical reactions, including oxidation and reduction, due to the presence of its nitrogen-containing rings.





  • Physical And Chemical Properties Analysis

    (-)-Anabasine is a liquid at room temperature. Its chemical properties, such as reactivity and stability, can be influenced by factors like pH and temperature.




  • Scientific Research Applications

    Biosynthesis and Genetic Engineering

    Anabasine, an alkaloid found in some Nicotiana species, has been a subject of research in biosynthesis and genetic engineering. A study explored the biosynthetic pathways in genetically engineered cells, showing that feeding labeled 15N-L-lysine to hairy roots of N. tabacum, which harbored a lysine/ornithine decarboxylase gene, significantly enhanced anabasine levels. This suggests that both enzyme activity and substrate supply are crucial for efficient anabasine production, offering insights into alternative production methods through genetic engineering (Bunsupa et al., 2014).

    Synthesis of Novel Compounds

    Research has focused on using anabasine as a starting material for synthesizing novel compounds. Anabasine was used to create two series of drug-like compounds: racemic 6-(piperidin-2-yl)imidazo[1,2-a]pyridines via the Groebke–Blackburn reaction, and non-racemic anabasine-containing 2-[(2-pyridin-3-yl)piperidin-1-yl]acetamide peptidomimetics. These studies demonstrate anabasine's utility in generating diverse chemical structures with potential medicinal applications (Sandulenko & Krasavin, 2012).

    Insecticidal and Antibacterial Applications

    Anabasine has been tested for its insecticidal activity, with some derivatives showing similar toxicity to established pesticides. This research paves the way for developing insecticides with targeted action, leveraging anabasine's interaction with cholinergic systems in insects (Gazaliev et al., 1989). Additionally, certain anabasine derivatives have exhibited antibacterial and antifungal activities, further expanding its potential applications in pest control and pharmaceuticals (Abdulina et al., 2002).

    Drug Development and Neurological Research

    The development of potential bioactive alkaloid anabasine conjugates using click chemistry highlights its relevance in drug discovery, especially as ligands for neuronal nicotinic acetylcholine receptors. This approach may facilitate the creation of new therapeutics targeting neurological conditions (Artyushin et al., 2016).

    Toxicity and Environmental Impact Studies

    Studies on anabasine's developmental toxicity in zebrafish models, especially its reduction through supramolecular nano-encapsulation, provide critical insights into its environmental and biological impact. This research is essential for understanding and mitigating the potential risks associated with anabasine exposure (Gao et al., 2020).

    Safety And Hazards

    (-)-Anabasine is toxic and can be harmful if ingested, inhaled, or absorbed through the skin. It’s important to handle it with appropriate safety measures.




  • Future Directions

    Future research on (-)-Anabasine could focus on its potential uses in medicine or its effects on the environment. It’s also important to continue studying its toxicity and how to mitigate its risks.




    properties

    IUPAC Name

    3-[(2S)-piperidin-2-yl]pyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MTXSIJUGVMTTMU-JTQLQIEISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCNC(C1)C2=CN=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CCN[C@@H](C1)C2=CN=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID9041607
    Record name Anabasine
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    Molecular Weight

    162.23 g/mol
    Source PubChem
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    Description Data deposited in or computed by PubChem

    Physical Description

    Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline]
    Record name Anabasine
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    Boiling Point

    270-272 °C
    Record name ANABASINE
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    Solubility

    Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C
    Record name ANABASINE
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    Density

    1.0455 @ 20 °C/4 °C
    Record name ANABASINE
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    Vapor Pressure

    0.00301 [mmHg]
    Record name Anabasine
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    Mechanism of Action

    ...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS.
    Record name ANABASINE
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    Product Name

    Anabasine

    Color/Form

    Colorless liquid, darkens on exposure to air

    CAS RN

    494-52-0
    Record name Anabasine
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    Melting Point

    FP: 9 °C
    Record name ANABASINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    8,440
    Citations
    RH Linnell - Journal of the American Chemical Society, 1954 - ACS Publications
    Mar. 5, 1954 Anabasine 1391 considerable hydrolysis of the halosilane4· 6; it may react with silane-hydrogen accompanied by the nearly quantitative elimination ofthe hydrogen and …
    Number of citations: 7 pubs.acs.org
    AC Hoffman, SE Evans - Nicotine & Tobacco Research, 2013 - academic.oup.com
    … Though limited, this study found that anabasine stimulated DA release. When anabasine was added to the superfusion buffer, there was a concentration-dependent increase in DA …
    Number of citations: 96 academic.oup.com
    P Jacob III, D Hatsukami, H Severson, S Hall… - … Biomarkers & Prevention, 2002 - AACR
    In this study we determined urine concentration of the tobacco alkaloids anabasine and anatabine, nicotine and its metabolites cotinine, and nornicotine in 99 cigarette smokers and …
    Number of citations: 150 aacrjournals.org
    ST Lee, K Wildeboer, KE Panter, WR Kem… - Neurotoxicology and …, 2006 - Elsevier
    … of anabasine occur in N. glauca. A comparision of the relative potencies of S- and R-anabasine has not been previously reported. We separated the enantiomers of anabasine by …
    Number of citations: 59 www.sciencedirect.com
    DW Armstrong, X Wang, JT Lee… - … Biological, and Chemical …, 1999 - Wiley Online Library
    … Regardless of the tobacco type or product, anabasine always … enantiomeric excess (ee) while anabasine has the lowest (in the … in this study was that anabasine consistently had only a …
    Number of citations: 56 onlinelibrary.wiley.com
    JT Ayers, R Xu, LP Dwoskin, PA Crooks - The AAPS journal, 2005 - Springer
    … synaptosomes, and (±)-anabasine has been reported to inhibit high affinity … anabasine have not been determined, owing to difficulties in obtaining the optical isomers of anabasine…
    Number of citations: 21 link.springer.com
    RL Barbieri, J Gochberg, KJ Ryan - The Journal of clinical …, 1986 - Am Soc Clin Investig
    … Removal of nicotine, cotinine, and anabasine from the culture medium resulted in the … , and anabasine. In preparations of term placental microsomes, nicotine, cotinine, and anabasine …
    Number of citations: 237 www.jci.org
    SB Caine, GT Collins, M Thomsen… - Experimental and …, 2014 - psycnet.apa.org
    … tobacco alkaloids nornicotine, anabasine, and anatabine … mg/kg, IP), and anabasine attenuated nicotine withdrawal. When the … nicotine intravenously; anabasine and anatabine had no …
    Number of citations: 62 psycnet.apa.org
    X Xu, MM Iba, CP Weisel - Clinical Chemistry, 2004 - academic.oup.com
    … anabasine are not commercially available, we used cotinine-d 3 as the internal standard for these compounds. Although nornicotine, anabasine, … for nornicotine and anabasine provided …
    Number of citations: 128 academic.oup.com
    E Leete, EG Gros, TJ Gilbertson - Journal of the American …, 1964 - ACS Publications
    … form, affording nicotine and anabasine, which were … The anabasine was degraded to determine the distribution of C14 … The results indicate that essentially all the C14 in the anabasine …
    Number of citations: 42 pubs.acs.org

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